molecular formula C24H50S B1583336 Dodecyl sulfide CAS No. 2469-45-6

Dodecyl sulfide

Cat. No.: B1583336
CAS No.: 2469-45-6
M. Wt: 370.7 g/mol
InChI Key: UPYPTOCXMIWHSG-UHFFFAOYSA-N
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Description

Dodecyl sulfide is an organic compound with the chemical formula ( \text{C}{24}\text{H}{50}\text{S} ). It is a sulfide derivative where two dodecyl groups are bonded to a sulfur atom. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl sulfide can be synthesized through the reaction of dodecyl chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows: [ 2 \text{C}{12}\text{H}{25}\text{Cl} + \text{Na}2\text{S} \rightarrow \text{C}{24}\text{H}_{50}\text{S} + 2 \text{NaCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure maximum yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form dodecyl sulfoxide and further to dodecyl sulfone. Common oxidizing agents include hydrogen peroxide and peracids. [ \text{C}{24}\text{H}{50}\text{S} + \text{H}2\text{O}2 \rightarrow \text{C}{24}\text{H}{50}\text{SO} ] [ \text{C}{24}\text{H}{50}\text{SO} + \text{H}2\text{O}2 \rightarrow \text{C}{24}\text{H}{50}\text{SO}_2 ]

  • Substitution: this compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as halides or hydroxides. [ \text{C}{24}\text{H}{50}\text{S} + \text{X}^- \rightarrow \text{C}{24}\text{H}{50}\text{X} + \text{S}^- ]

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Substitution: Halides, hydroxides, and other nucleophiles.

Major Products:

    Oxidation: Dodecyl sulfoxide, dodecyl sulfone.

    Substitution: Various substituted dodecyl compounds.

Scientific Research Applications

Dodecyl sulfide has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various organic reactions.

    Biology: Employed in the study of membrane proteins and as a model compound for studying lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Used in the formulation of detergents, emulsifiers, and lubricants.

Comparison with Similar Compounds

    Sodium dodecyl sulfate: An anionic surfactant used in many cleaning and hygiene products.

    Dodecyl sulfoxide: An oxidized form of dodecyl sulfide with similar surfactant properties.

    Dodecyl sulfone: A further oxidized form with different chemical properties.

Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant. Unlike sodium dodecyl sulfate, it is non-ionic, which can be advantageous in certain applications where ionic surfactants may cause issues.

Properties

IUPAC Name

1-dodecylsulfanyldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYPTOCXMIWHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062443
Record name Dodecane, 1,1'-thiobis-
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Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Dodecane, 1,1'-thiobis-
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CAS No.

2469-45-6
Record name Dodecyl sulfide
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Record name Dilauryl sulfide
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Record name Dodecyl sulfide
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Record name Dodecane, 1,1'-thiobis-
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Record name Dodecane, 1,1'-thiobis-
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Record name Didodecyl sulphide
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Record name DILAURYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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